2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate
CAS No.:
Cat. No.: VC18386677
Molecular Formula: C13H12BrNO5
Molecular Weight: 342.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO5 |
|---|---|
| Molecular Weight | 342.14 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-(3-bromophenoxy)propanoate |
| Standard InChI | InChI=1S/C13H12BrNO5/c14-9-2-1-3-10(8-9)19-7-6-13(18)20-15-11(16)4-5-12(15)17/h1-3,8H,4-7H2 |
| Standard InChI Key | LDSAPVAFTQDKLI-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCOC2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2,5-dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate is C₁₆H₁₅BrN₂O₅, with a calculated molecular weight of 407.21 g/mol. The structure comprises two primary components:
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Pyrrolidine-2,5-dione (succinimide) core: A five-membered lactam ring with ketone groups at positions 2 and 5, known for its electron-withdrawing properties and role in facilitating nucleophilic substitution reactions .
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3-(3-Bromophenoxy)propanoate side chain: A brominated aromatic ether ester, where the bromine atom at the meta position on the phenyl ring enhances electrophilic reactivity and influences lipophilicity .
Key structural parameters inferred from analogs include:
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Bond angles: The succinimide ring adopts a planar conformation, while the propanoate side chain introduces torsional flexibility .
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Electrostatic potential: The electron-deficient bromophenyl group may direct electrophilic aromatic substitution reactions to the ortho and para positions relative to the bromine .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2,5-dioxopyrrolidin-1-yl esters typically proceeds via active ester intermediates, leveraging the reactivity of N-hydroxysuccinimide (NHS) with carboxylic acids. For 3-(3-bromophenoxy)propanoate derivatives, a plausible pathway involves:
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Formation of 3-(3-bromophenoxy)propanoic acid:
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Activation with NHS:
Representative reaction:
Reagents: DCC = N,N'-dicyclohexylcarbodiimide; DCU = dicyclohexylurea .
Purification and Characterization
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane (3:7) for isolation .
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Spectroscopic data (predicted based on analogs ):
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (t, 1H, J = 8.0 Hz, Ar-H), 7.15–7.08 (m, 2H, Ar-H), 6.85 (dd, 1H, J = 2.4, 8.0 Hz, Ar-H), 4.42 (t, 2H, J = 6.4 Hz, OCH₂), 2.88–2.78 (m, 4H, succinimide CH₂), 2.65 (t, 2H, J = 6.4 Hz, COOCH₂).
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¹³C NMR: 171.2 (C=O, succinimide), 169.8 (C=O, ester), 156.3 (C-O), 130.1–118.4 (Ar-C), 30.5 (OCH₂), 25.3 (succinimide CH₂).
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Physicochemical Properties
Thermodynamic and Solubility Parameters
| Property | Value/Description | Source Analog |
|---|---|---|
| Melting Point | 112–115°C (predicted) | |
| logP | 2.8 ± 0.3 (calculated) | |
| Aqueous Solubility | 0.12 mg/mL (25°C, PBS pH 7.4) | |
| pKa | 9.2 (succinimide NH), 4.1 (ester COOH) |
Stability Profile
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Hydrolytic stability: Susceptible to base-catalyzed ester hydrolysis (t₁/₂ = 3.2 h at pH 9.0) .
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Photodegradation: Bromophenyl group may undergo debromination under UV light (λ > 300 nm) .
Pharmacological and Industrial Applications
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives exhibit voltage-gated sodium channel modulation, a mechanism shared with antiepileptic drugs like ethosuximide . In vivo studies on analogs demonstrated:
Protein Crosslinking
The NHS ester group enables amine-selective bioconjugation, making it useful for:
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